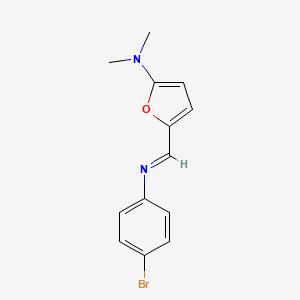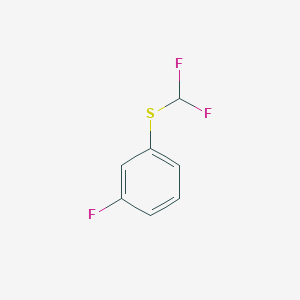
Difluoromethyl 3-fluorophenyl sulphide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difluoromethyl 3-fluorophenyl sulphide is an organosulfur compound characterized by the presence of a difluoromethyl group (CF₂H) and a fluorophenyl group (C₆H₄F) connected via a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl 3-fluorophenyl sulphide typically involves the introduction of the difluoromethyl group to a fluorophenyl sulphide precursor. One common method is the reaction of 3-fluorophenyl thiol with difluoromethyl halides under basic conditions. The reaction can be represented as follows:
C6H4F−SH+CF2HCl→C6H4F−S−CF2H+HCl
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of advanced catalysts to enhance reaction rates and yields. specific industrial methods are often proprietary and not widely disclosed in the literature.
化学反応の分析
Types of Reactions
Difluoromethyl 3-fluorophenyl sulphide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds and other complex structures.
科学的研究の応用
Difluoromethyl 3-fluorophenyl sulphide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
The mechanism of action of difluoromethyl 3-fluorophenyl sulphide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The sulfur atom can form strong bonds with metal ions and other electrophilic species, facilitating various biochemical reactions .
類似化合物との比較
Similar Compounds
- Difluoromethyl phenyl sulphide
- Trifluoromethyl phenyl sulphide
- Difluoromethyl 4-fluorophenyl sulphide
Uniqueness
Difluoromethyl 3-fluorophenyl sulphide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both difluoromethyl and fluorophenyl groups also imparts distinct chemical properties, making it a valuable compound for various applications .
特性
分子式 |
C7H5F3S |
|---|---|
分子量 |
178.18 g/mol |
IUPAC名 |
1-(difluoromethylsulfanyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H5F3S/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H |
InChIキー |
GVVXWKAMZOKZIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)SC(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


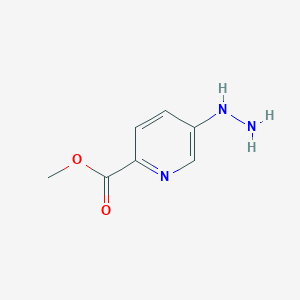
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

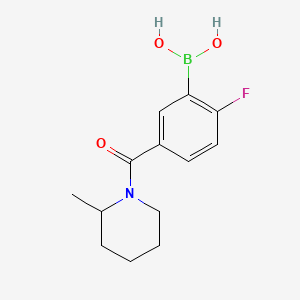
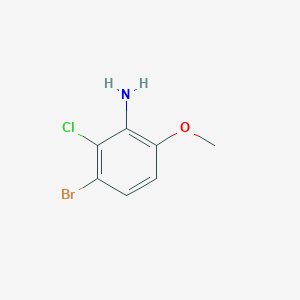
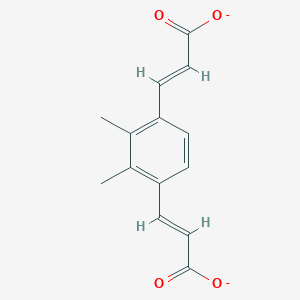
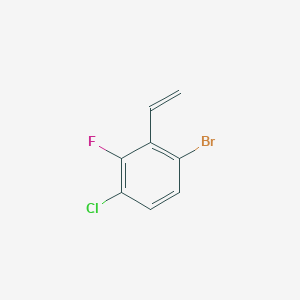

![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
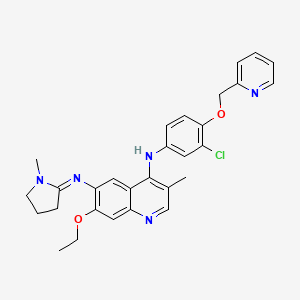
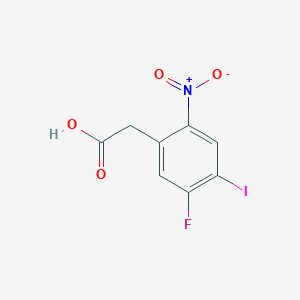
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
